3-(1,1-Difluoroethyl)-5-fluoropyridine
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Overview
Description
3-(1,1-Difluoroethyl)-5-fluoropyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a difluoroethyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
The synthesis of 3-(1,1-Difluoroethyl)-5-fluoropyridine can be achieved through various synthetic routes. One common method involves the difluoroethylation of pyridine derivatives using difluoroethylating reagents such as 1,1-difluoroethyl chloride. The reaction is typically catalyzed by transition metals like nickel or copper under controlled conditions to ensure high yield and selectivity . Industrial production methods may involve large-scale synthesis using similar reagents and catalysts, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(1,1-Difluoroethyl)-5-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be involved in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,1-Difluoroethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, helping to elucidate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and materials with unique properties, such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s activity and stability .
Comparison with Similar Compounds
3-(1,1-Difluoroethyl)-5-fluoropyridine can be compared with other fluorinated pyridines, such as:
2-(1,1-Difluoroethyl)-4-methyl-pyridine: This compound has a similar difluoroethyl group but differs in the position of the fluorine atom and the presence of a methyl group.
3,3-Difluoro- and 3,3,4-Trifluoropyrrolidinyl Derivatives: These compounds contain multiple fluorine atoms and are used in the synthesis of bioactive molecules.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,1-difluoroethyl)-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFPXNMDYZZNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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